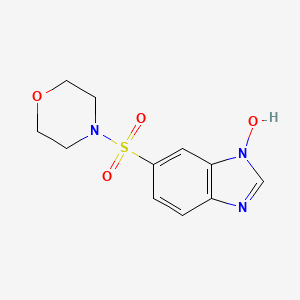
6-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-ol” is a chemical compound. It has a molecular weight of 284.3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of morpholines, which is a part of the compound , has been described in various studies . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used for the synthesis of substituted morpholines .Molecular Structure Analysis
The InChI code for the compound is 1S/C10H12N4O4S/c15-14-10-7-8 (1-2-9 (10)11-12-14)19 (16,17)13-3-5-18-6-4-13/h1-2,7,15H,3-6H2 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
Morpholines have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis often involves a sequence of coupling, cyclization, and reduction reactions .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 284.3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of o-sulfamidotriazobenzenes : A study demonstrated the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines, including morpholine, leading to the formation of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. This reaction highlights the role of 6-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-ol as a precursor in synthesizing sulfamides under specific conditions, showcasing its importance in organic synthesis and potential applications in developing new chemical entities (Katritzky et al., 2007).
Bromoethylsulfonium Salt Reactions : Research on the reaction of bromoethylsulfonium salt with amino alcohols, including morpholine, facilitated the synthesis of six- and seven-membered rings. This work underscores the compound's utility in creating novel heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (Yar et al., 2009).
Environmental Analysis : A method for determining 2-(4-Morpholinyl)benzothiazole in environmental samples emphasizes the compound's relevance in environmental chemistry, particularly in identifying and quantifying pollutants originating from industrial sources (Kumata et al., 1996).
Biological and Pharmacological Applications
- Antimicrobial Activity : Several studies have investigated the antimicrobial properties of derivatives involving morpholine, indicating its potential in developing new antibacterial and antifungal agents. For instance, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showed promising antimicrobial activity, revealing the compound's significance in drug discovery and development (Janakiramudu et al., 2017).
Catalysis and Synthesis Enhancements
- Catalytic Applications : The use of morpholinium hydrogen sulfate as a catalyst for synthesizing bio-active multi-substituted imidazoles demonstrates the compound's utility in facilitating chemical reactions under solvent-free conditions, which is crucial for green chemistry and sustainable practices (Marzouk et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-hydroxybenzimidazol-5-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c15-14-8-12-10-2-1-9(7-11(10)14)19(16,17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWFOAUDNJUWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=CN3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24833337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
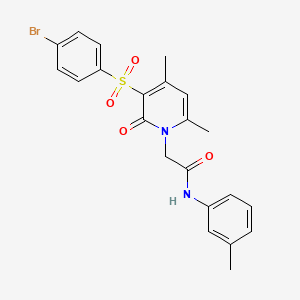
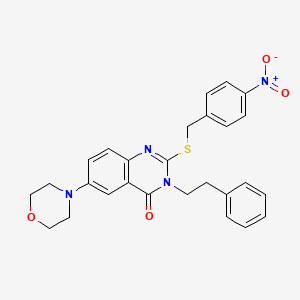
![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2754237.png)
![2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile](/img/structure/B2754240.png)
![2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754241.png)
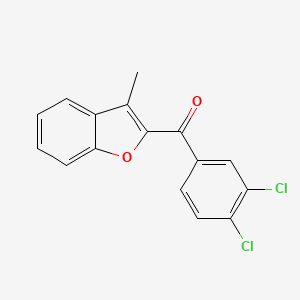


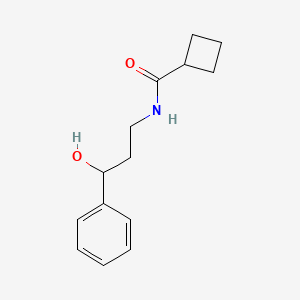
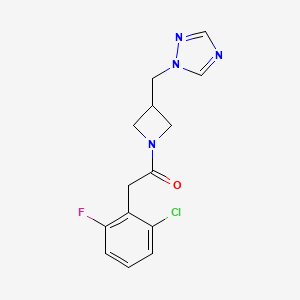
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754251.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2754252.png)


